molecular formula C8H6Br2FNO2 B12017648 (2,4-Dibromo-6-fluoroanilino)acetic acid CAS No. 618443-43-9

(2,4-Dibromo-6-fluoroanilino)acetic acid

Katalognummer: B12017648
CAS-Nummer: 618443-43-9
Molekulargewicht: 326.94 g/mol
InChI-Schlüssel: ROSYCTSDJYITOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Dibromo-6-fluoroanilino)acetic acid is a chemical compound with the molecular formula C8H6Br2FNO2 and a molecular weight of 326.949 g/mol . This compound is characterized by the presence of bromine, fluorine, and an anilino group attached to an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and pH levels to ensure selective substitution at the desired positions on the aniline ring .

Industrial Production Methods

Industrial production methods for (2,4-Dibromo-6-fluoroanilino)acetic acid may involve large-scale bromination and fluorination processes, utilizing automated reactors to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dibromo-6-fluoroanilino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilinoacetic acids .

Wissenschaftliche Forschungsanwendungen

(2,4-Dibromo-6-fluoroanilino)acetic acid is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a probe in medicinal chemistry studies.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of (2,4-Dibromo-6-fluoroanilino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2,4-Dibromo-6-ethylanilino)acetic acid
  • (2,4-Dibromo-6-methylanilino)acetic acid
  • (2,4-Dibromo-6-fluoroformylanilino)acetic acid

Uniqueness

(2,4-Dibromo-6-fluoroanilino)acetic acid is unique due to the specific arrangement of bromine and fluorine atoms on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where specific interactions with biological targets are required .

Eigenschaften

CAS-Nummer

618443-43-9

Molekularformel

C8H6Br2FNO2

Molekulargewicht

326.94 g/mol

IUPAC-Name

2-(2,4-dibromo-6-fluoroanilino)acetic acid

InChI

InChI=1S/C8H6Br2FNO2/c9-4-1-5(10)8(6(11)2-4)12-3-7(13)14/h1-2,12H,3H2,(H,13,14)

InChI-Schlüssel

ROSYCTSDJYITOX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)NCC(=O)O)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.